6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate
Description
This compound features a 1,3,4-thiadiazole core linked via a thioether bridge to a 4-oxo-4H-pyran ring. The thiadiazole moiety is substituted with a 2-ethylbutanamido group, while the pyran ring is esterified with a 2-(4-methoxyphenyl)acetate group. Its synthesis likely involves condensation reactions between thiol-containing intermediates and activated pyran derivatives, as seen in analogous protocols for thiadiazole-pyran hybrids .
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S2/c1-4-15(5-2)21(29)24-22-25-26-23(34-22)33-13-17-11-18(27)19(12-31-17)32-20(28)10-14-6-8-16(30-3)9-7-14/h6-9,11-12,15H,4-5,10,13H2,1-3H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXSXQHYGBPLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate typically involves multi-step organic reactions. The key steps generally include:
Formation of the 1,3,4-thiadiazole ring through cyclization reactions.
Attachment of the 2-ethylbutanamido group via amide bond formation.
Introduction of the pyran ring through a condensation reaction.
Esterification to link the pyran and 4-methoxyphenyl acetate groups.
Industrial Production Methods
Industrial production may follow the same synthetic route but is optimized for higher yield and efficiency. This optimization might include:
Use of specific catalysts to speed up reactions.
Controlled temperature and pressure conditions.
Purification steps like crystallization or chromatography to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: : Introduction of an oxygen atom or removal of hydrogen atoms, which can modify its functional groups.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms, potentially changing the compound's reactivity.
Substitution: : Exchange of one functional group for another, particularly involving the thiadiazole or pyran rings.
Common Reagents and Conditions
Oxidation: : Commonly uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Often utilizes lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Typically involves nucleophiles or electrophiles depending on the reaction environment.
Major Products
The major products of these reactions depend on the initial reaction conditions but may include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct physical and chemical properties.
Scientific Research Applications
Chemistry
Analytical Chemistry: : Used as a standard or reagent in various chemical analyses due to its well-defined structure.
Synthetic Chemistry: : A model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biochemistry: : Investigated for its interactions with biological molecules, such as enzymes or receptors.
Pharmacology: : Potential use as a drug candidate or lead compound in drug development efforts.
Medicine
Therapeutics: : Explored for its medicinal properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Diagnostic Tools: : Utilized in developing assays or imaging agents.
Industry
Material Science: : Integration into advanced materials, such as polymers or nanocomposites, for enhanced performance.
Agriculture: : Potential application in agrochemicals as a pesticide or herbicide.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets, such as:
Enzymes: : Inhibition or activation of enzymatic activity through binding to the active site.
Receptors: : Modulation of receptor function, affecting cell signaling pathways.
The pathways involved are complex and may include:
Signal Transduction: : Alteration of cellular communication processes.
Gene Expression: : Regulation of genes responsible for various physiological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Ester Groups
- 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate ():
Replacing the 4-methoxyphenyl acetate with a 4-ethoxybenzoate group increases steric bulk and electron-donating capacity. This modification may reduce solubility in polar solvents compared to the target compound but could enhance binding to hydrophobic enzyme pockets .
Thiadiazole-Triazole Hybrids
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): This sodium salt exhibits higher intermolecular interaction energy with enzymes than reference compounds, attributed to its triazole-thiolate moiety and ionic character. In contrast, the target compound’s neutral ester groups may favor passive diffusion over charged interactions .
Chloro- and Methoxy-Substituted Derivatives
- 4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid (): The chloro and methoxy substituents here mimic the electron-withdrawing and donating effects seen in the target compound’s 4-methoxyphenyl group. However, the carboxylic acid group in this derivative likely reduces blood-brain barrier penetration compared to the target’s ester functionality .
Key Comparative Data
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis is more complex than its sodium salt analogues due to esterification steps, as noted in protocols for related thiadiazole derivatives .
- Bioactivity Trends : While the sodium salt in shows superior enzyme interaction, the target compound’s balance of lipophilicity and steric bulk may optimize in vivo bioavailability.
- Substituent Effects : Methoxy groups (as in the target) generally improve metabolic stability over ethoxy or chloro groups, which are prone to oxidative dealkylation or hydrolysis .
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate is a complex organic molecule notable for its diverse functional groups, including a thiadiazole moiety and a pyran ring. These structural features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 432.49 g/mol. Its structure can be broken down as follows:
| Structural Feature | Description |
|---|---|
| Thiadiazole Ring | Contributes to antimicrobial and anticancer properties. |
| Pyran Ring | Involved in various biological interactions. |
| Acetate Group | Enhances solubility and bioavailability. |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The thiadiazole moiety may inhibit enzymes involved in DNA synthesis and repair, potentially leading to apoptosis in cancer cells.
- Antimicrobial Activity : The compound shows promise against various microbial strains by disrupting cell wall synthesis or function.
- Anti-inflammatory Properties : It may modulate inflammatory pathways through interaction with specific receptors or signaling molecules.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study tested the compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown activity against several cancer cell lines, including breast and liver cancer.
Case Study: Cytotoxic Effects
In vitro assays demonstrated that the compound induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Compound A | Thiadiazole + Pyridine | Higher lipophilicity |
| Compound B | Thiadiazole + Furan | Enhanced antioxidant activity |
| Compound C | Thiadiazole + Benzene | Stronger anticancer effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate, and what challenges arise during its purification?
- Methodological Answer : The synthesis of thiadiazole-containing compounds typically involves cyclization reactions of thiosemicarbazides with carboxylic acid derivatives or coupling reactions using thioureas. For example, intermediates like 5-phenylamino-1,3,4-thiadiazole-2-thiol derivatives are synthesized via condensation of hydrazides with carbon disulfide under basic conditions . Key challenges include controlling regioselectivity during thiadiazole ring formation and purifying polar intermediates. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are commonly employed .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons), pyran-4-one carbonyl (δ 170–175 ppm in 13C), and methoxyphenyl acetates (δ 3.8 ppm for OCH3) .
- FTIR : Confirm amide C=O stretches (~1650 cm⁻¹) and thioether (C-S) vibrations (~650 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S percentages) to confirm absence of solvates .
Q. How can researchers assess the hydrolytic stability of the ester and amide bonds in this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffer solutions (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC with a C18 column (gradient: acetonitrile/0.1% formic acid) and compare retention times against synthetic degradation markers (e.g., free 4-methoxyphenylacetic acid). Kinetic modeling (Arrhenius plots) predicts shelf-life .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro assays and computational predictions for this compound?
- Methodological Answer :
- Dose-Response Refinement : Test multiple concentrations (e.g., 0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) to identify non-linear effects masked by initial screening .
- Molecular Dynamics Simulations : Use software like AutoDock Vina to model binding interactions with target proteins (e.g., kinases or enzymes), accounting for solvation effects and conformational flexibility of the thiadiazole moiety .
- Metabolite Identification : Use LC-MS to detect active metabolites that may contribute to discrepancies between predicted and observed activity .
Q. How can the electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform Hammett analysis by synthesizing analogs with substituents of varying σ values (e.g., -NO2, -Cl, -OCH3) on the phenyl ring. Monitor reaction rates (e.g., SNAr at the pyran-4-one carbonyl) via UV-Vis spectroscopy or kinetic HPLC. The electron-donating methoxy group likely stabilizes transition states through resonance, enhancing reactivity at adjacent electrophilic centers .
Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) and Ki values. For example, test against serine hydrolases or cytochrome P450 isoforms .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonding with the thiadiazole sulfur) .
- Site-Directed Mutagenesis : Engineer enzyme active-site mutations (e.g., cysteine-to-serine) to probe covalent binding mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
